Product packaging for Diaspartate de quinine [French](Cat. No.:CAS No. 196225-33-9)

Diaspartate de quinine [French]

Cat. No.: B12763293
CAS No.: 196225-33-9
M. Wt: 590.6 g/mol
InChI Key: XBVTUIUWKMJVKE-OTECBHTOSA-N
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Description

Diaspartate de quinine [French] is a useful research compound. Its molecular formula is C28H38N4O10 and its molecular weight is 590.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Diaspartate de quinine [French] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diaspartate de quinine [French] including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H38N4O10 B12763293 Diaspartate de quinine [French] CAS No. 196225-33-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

196225-33-9

Molecular Formula

C28H38N4O10

Molecular Weight

590.6 g/mol

IUPAC Name

(2S)-2-aminobutanedioic acid;(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol

InChI

InChI=1S/C20H24N2O2.2C4H7NO4/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;2*5-2(4(8)9)1-3(6)7/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;2*2H,1,5H2,(H,6,7)(H,8,9)/t;2*2-/m.00/s1

InChI Key

XBVTUIUWKMJVKE-OTECBHTOSA-N

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.C([C@@H](C(=O)O)N)C(=O)O.C([C@@H](C(=O)O)N)C(=O)O

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.C(C(C(=O)O)N)C(=O)O.C(C(C(=O)O)N)C(=O)O

Origin of Product

United States

Recherches Fondamentales Sur Le Diaspartate De Quinine Et Les Sels De Quinine

Historique de l'Isolement et de la Caractérisation des Alcaloïdes du Quinquina

Contributions Pionnières de Pelletier et Caventou dans la Découverte de la Quinine (B1679958) et de la Cinchonine (B1669041)

Au début du XIXe siècle, une révolution s'opère dans la conception des médicaments, passant de l'utilisation de préparations galéniques complexes à base de plantes à l'emploi de substances pures extraites de celles-ci. revuebiologiemedicale.fr C'est dans ce contexte que les pharmaciens français Joseph Pelletier et Joseph Caventou ont mené leurs travaux pionniers sur l'écorce de quinquina. revuebiologiemedicale.frrevuebiologiemedicale.fr En 1820, ils réussissent à isoler les principes actifs de cette écorce, identifiant deux alcaloïdes distincts qu'ils nommèrent "quinine" et "cinchonine". revuebiologiemedicale.frwikipedia.org

Leur découverte, présentée à l'Académie de médecine les 11 septembre et 16 octobre 1820, fut rapidement reconnue comme fondamentale. wikipedia.orgafas.fr Elle a non seulement jeté les bases de la chimie extractive des alcaloïdes, mais a également ouvert la voie à une utilisation thérapeutique plus ciblée et efficace de la quinine, notamment dans le traitement des fièvres et du paludisme. revuebiologiemedicale.frrevuebiologiemedicale.fr

Pelletier et Caventou ont d'abord étudié le quinquina gris, confirmant la présence d'un nouvel alcaloïde, la cinchonine. cairn.info Poursuivant leurs recherches sur le quinquina jaune (Cinchona calisaya), ils ont isolé une autre base salifiable qu'ils ont nommée "quinine". revuebiologiemedicale.frfrance-memoire.fr Leurs analyses du quinquina rouge (Cinchona oblongifolia) ont révélé la présence des deux alcaloïdes, avec une proportion plus élevée de cinchonine. revuebiologiemedicale.frcairn.info

Soucieux de l'application pharmacologique de leur découverte, ils se sont lancés dans la fabrication de la quinine. wikipedia.org En 1826, leur usine traitait annuellement environ 138 tonnes d'écorce de quinquina pour extraire près de 1,8 tonne de sulfate (B86663) de quinine. wikipedia.orgfrance-memoire.fr En renonçant à tout droit sur leur invention, Pelletier et Caventou ont été considérés de leur vivant comme des "bienfaiteurs de l'humanité". revuebiologiemedicale.frfrance-memoire.fr

AnnéeÉvénement CléContributeurs
1817 Isolation de l'émétine de l'ipécaJoseph Pelletier
1818 Isolation de la strychninePelletier et Caventou
1819 Isolation de la brucine (B1667951) et de la vératrinePelletier et Caventou
1820 Isolation de la quinine et de la cinchoninePelletier et Caventou
1821 Isolation de la caféinePelletier et Caventou

Évolution de la Compréhension des Alcaloïdes en Chimie Organique

La découverte de la quinine et de la cinchonine par Pelletier et Caventou s'inscrit dans une période charnière pour la chimie organique. revuebiologiemedicale.fr Les alcaloïdes, définis comme des substances organiques azotées, majoritairement basiques et d'origine végétale, ont suscité un intérêt croissant. ac-montpellier.fryeswelab.fr Ces molécules se distinguent par la présence d'un atome d'azote, souvent intégré dans un hétérocycle, ce qui leur confère des propriétés chimiques et biologiques uniques. yeswelab.frwikipedia.org

Les travaux sur les alcaloïdes ont véritablement commencé avec Friedrich Sertürner, qui isola la morphine de l'opium en 1805, la caractérisant comme une substance basique cristallisable. ac-montpellier.fr Cette découverte a ouvert la voie à l'identification d'autres alcaloïdes par des chimistes comme Louis Nicolas Vauquelin (nicotine, 1809) et Pelletier en collaboration avec François Magendie (émétine, 1817). ac-montpellier.fr

Initialement, Pelletier et Caventou pensaient que la cinchonine et la quinine étaient des bases non azotées. cairn.info Cependant, les travaux de Jean-Baptiste Dumas, qui s'était familiarisé avec l'analyse élémentaire des alcalis végétaux, ont permis de corriger cette erreur et d'établir la présence d'azote dans ces molécules. cairn.info La collaboration entre Dumas et Pelletier a permis d'affiner la compréhension de la composition élémentaire des alcaloïdes. cairn.info

La classification des alcaloïdes a également évolué, se basant sur leur structure chimique ou leur origine biosynthétique. yeswelab.fr On distingue principalement les "vrais alcaloïdes", qui dérivent d'acides aminés et contiennent un atome d'azote dans un hétérocycle. yeswelab.fr Cette meilleure compréhension a permis de classer la quinine et la cinchonine au sein de la grande famille des alcaloïdes et d'étudier leurs relations structurelles avec d'autres composés. revuebiologiemedicale.fr

Perspective Historique sur les Composés Stéréoisomères: De Pasteur à la Quinine

La notion de stéréoisomérie, c'est-à-dire l'existence de molécules ayant la même formule brute et la même connectivité mais des arrangements spatiaux différents, a été fondamentale pour comprendre la complexité de la quinine. electre-ng.com Les travaux de Louis Pasteur dans les années 1840 sur les acides tartriques ont jeté les bases de la stéréochimie. electre-ng.comunistra.fr En étudiant les cristaux issus de la fermentation du vin, Pasteur a découvert l'existence de deux formes cristallines d'un même composé, images l'une de l'autre dans un miroir et non superposables, qu'il a nommées énantiomères. unistra.fr

Cette découverte a permis de comprendre que des molécules pouvaient avoir des propriétés physiques et chimiques différentes en raison de leur arrangement tridimensionnel. electre-ng.com La quinine elle-même est une molécule chirale, possédant plusieurs centres asymétriques. revuebiologiemedicale.fr En 1853, Pasteur a obtenu un dérivé proche de la quinine, la quinotoxine (initialement appelée quinicine), par isomérisation catalysée par un acide. wikipedia.orgwikipedia.org

Les quatre principaux alcaloïdes extraits des quinquinas – la quinine, la quinidine (B1679956), la cinchonine et la cinchonidine (B190817) – sont des stéréoisomères. revuebiologiemedicale.fr Ils sont constitués d'un noyau quinoléique et d'un noyau quinuclidique reliés par un pont alcool. revuebiologiemedicale.fr La présence de quatre carbones asymétriques confère à ces molécules leurs propriétés optiques spécifiques (déviation de la lumière polarisée) et explique l'existence de nombreux stéréoisomères. revuebiologiemedicale.fr La compréhension de la stéréochimie a été cruciale pour la synthèse totale de la quinine, car il était nécessaire de contrôler la configuration spatiale des différents centres asymétriques pour obtenir la molécule naturelle.

Synthèse Chimique et Hémisynthèse des Sels de Quinine et Analogues

Stratégies de Synthèse Totale de la Quinine

La synthèse totale de la quinine, une molécule naturelle complexe, a représenté un défi majeur et une étape importante dans l'histoire de la chimie organique. wikipedia.orgmediachimie.org Bien que la quinine puisse être extraite de l'écorce de quinquina, sa synthèse en laboratoire a été un objectif poursuivi pendant plus d'un siècle, non pas pour une production industrielle, mais comme une démonstration de la maîtrise des techniques de synthèse organique. wikipedia.orgu-paris.fr

La première synthèse totale de la quinine a été annoncée en 1944 par les chimistes américains Robert B. Woodward et William von Eggers Doering. u-paris.fr Leur approche n'était pas une synthèse directe de la quinine, mais une synthèse "formelle". wikipedia.orgnih.gov Ils ont synthétisé un intermédiaire clé, la d-quinotoxine, en 17 étapes. wikipedia.org

Leur travail reposait sur une publication antérieure de Paul Rabe et Karl Kindler de 1918, qui décrivait la conversion de la quinotoxine en quinine. wikipedia.org La synthèse de Woodward et Doering a donc établi un lien formel entre des produits chimiques de base et la quinine. hebmu.edu.cn Bien que cette annonce ait eu un grand retentissement, notamment dans le contexte de la Seconde Guerre mondiale où la quinine était une ressource stratégique, la méthode n'était pas économiquement viable pour une production à grande échelle. wikipedia.org

La validité de la dernière étape de conversion de la quinotoxine en quinine, telle que décrite par Rabe, a fait l'objet de controverses, notamment de la part du chimiste Gilbert Stork en 2001. wikipedia.org Cependant, des travaux ultérieurs ont confirmé la faisabilité de la conversion de Rabe-Kindler, validant ainsi la synthèse formelle de Woodward et Doering. nih.gov

Des décennies plus tard, de nouvelles stratégies de synthèse totale de la quinine ont été développées, tirant parti de nouvelles méthodologies. Par exemple, en 2018, une synthèse énantiosélective de la quinine a été rapportée, utilisant une stratégie d'activation C-H pour construire le squelette de la molécule en dix étapes avec un rendement global de 5%. thieme-connect.com D'autres approches modernes ont utilisé des réactions de cycloaddition asymétrique pour construire le noyau pipéridine chiral de la quinine. chemistryviews.orgresearchgate.net

Composé ChimiqueFormule Chimique
Quinine C20H24N2O2
Cinchonine C19H22N2O
Quinidine C20H24N2O2
Cinchonidine C19H22N2O
Quinotoxine C20H24N2O2
Acide Tartrique C4H6O6
Morphine C17H19NO3
Nicotine C10H14N2
Émétine C29H40N2O4
Strychnine C21H22N2O2
Brucine C23H26N2O4
Vératrine C36H51NO11
Caféine C8H10N4O2
Aniline C6H7N
Mauvéine C26H23N4+ (et C27H25N4+)
Chloroquine (B1663885) C18H26ClN3
Plasmoquine C19H28N3O
Advances and Controversies in Stereoselective Synthesis (e.g., Stork)

The total synthesis of quinine, a molecule with five stereogenic centers and thus 16 possible stereoisomers, has been a landmark challenge in organic chemistry for over a century. mdpi.com A significant chapter in this pursuit involves the work of R.B. Woodward and W.E. Doering, and the later contributions and critiques by Gilbert Stork.

In 1944, Woodward and Doering announced the total synthesis of quinine, a crucial development during World War II when natural sources from Dutch East Indies were inaccessible. mdpi.comscirp.org Their approach, however, was a formal synthesis, as they synthesized the precursor d-quinotoxine and relied on a previously published procedure by Paul Rabe and Karl Kindler from 1918 to convert it to quinine. researchgate.netnih.gov At the time, Woodward and Doering did not repeat Rabe's work, which became a point of contention decades later. mdpi.com

The controversy was ignited in 2001 when Gilbert Stork published the first fully stereoselective total synthesis of quinine. nih.gov In his publication, Stork questioned the validity of the 1944 claim, suggesting it was a "myth" because the final conversion step from quinotoxine to quinine had not been experimentally verified by Woodward and Doering and the original Rabe publication lacked detailed experimental data. researchgate.netresearchgate.net An editorial in Chemical & Engineering News at the time sided with Stork's critical assessment. mdpi.com

This scientific debate spurred further research to either validate or refute the original claims. The controversy was ultimately put to rest when, in 2007 and 2008, research groups led by Robert Williams and Aaron C. Smith experimentally verified the Rabe-Kindler conversion of d-quinotoxine to quinine. nih.govnih.gov Their work confirmed that the original, albeit sparsely detailed, 1918 procedure was reproducible under the laboratory conditions of that era. nih.gov This validation reaffirmed the formal total synthesis of quinine by Woodward and Doering as a monumental achievement in the history of chemistry. nih.govresearchgate.net

Timeline of Key Events in Quinine Synthesis
1918 Paul Rabe and Karl Kindler report the conversion of quinotoxine to quinine. researchgate.net
1944 R.B. Woodward and W.E. Doering report the formal total synthesis of quinine. scirp.org
2001 Gilbert Stork publishes the first stereoselective total synthesis of quinine and questions the 1944 synthesis. nih.gov
2007-2008 The research groups of Robert Williams and Aaron C. Smith experimentally validate the Rabe-Kindler conversion. nih.govnih.gov

Development of New Synthesis Methodologies for Quinine Analogues

The complex structure of quinine and the emergence of drug-resistant malaria strains have driven the development of new synthetic methodologies to create analogues with improved properties. nih.govbibliotekanauki.pl Research has largely focused on modifying the core structure of quinine, which consists of a quinoline (B57606) ring linked to a quinuclidine (B89598) nucleus. amu.edu.az

Synthesis of Functionalized Quinoline-Piperidine Frameworks

A key strategy in developing quinine analogues is the synthesis of functionalized quinoline-piperidine scaffolds. researchgate.netnih.gov The piperidine (B6355638) moiety is considered a crucial component as its basic nature is thought to aid in the accumulation of the drug in the acidic digestive vacuole of the malaria parasite. researchgate.net

Recent approaches have focused on constructing these analogues from piperidine scaffolds, which are then linked to various quinoline cores. researchgate.net This method allows for greater flexibility in introducing diverse functionalities to the piperidine ring. For instance, novel 4-aminoquinoline-piperidine conjugates have been synthesized and have shown high potency in the nanomolar range against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. nih.gov These synthetic strategies often employ modern techniques such as microwave-assisted reactions to facilitate the coupling of the quinoline and piperidine fragments. nih.govnih.gov

Approaches to Structural Modification of Quinoline Alkaloids

Structural modification of quinoline alkaloids is a broad field aimed at enhancing their biological activity. mdpi.com These modifications can occur at several positions on the quinoline ring system. One common approach is the introduction of different substituents to the quinoline core to explore structure-activity relationships (SAR). researchgate.net For example, the development of 2-arylquinolines has been explored for various biological activities. researchgate.net

Another significant area of research is the late-stage functionalization of the existing alkaloid scaffold. This involves chemically altering the natural product to create new derivatives. For quinine and its analogues, modifications have been targeted at the C9 hydroxyl group, the quinuclidine nitrogen, the quinoline ring, and the vinyl group. nih.gov For instance, C9-fluorinated quinine alkaloids have been synthesized through direct nucleophilic deoxyfluorination. nih.gov These structural changes can significantly impact the molecule's conformation and biological activity.

Advanced Structural Studies of Quinine Salts

The three-dimensional structure of quinine and its salts is fundamental to understanding their chemical properties and biological activity. Advanced analytical techniques have provided deep insights into the stereochemistry and solid-state structure of these complex molecules.

Analysis of Asymmetric Centers and Stereoisomerism of Cinchona Alkaloids

Cinchona alkaloids, including quinine, are characterized by their multiple chiral centers. thieme-connect.com Quinine possesses five stereogenic centers (N1, C3, C4, C8, and C9), leading to a large number of possible stereoisomers. researchgate.netresearchgate.net Quinine and quinidine are the most well-known diastereomers, differing in the configuration at the C8 and C9 centers. nih.govresearchgate.net They are sometimes referred to as "pseudoenantiomers" because they often induce opposite stereochemical outcomes when used as chiral catalysts, despite not being true mirror images. unibo.it

Major Cinchona Alkaloids and their Stereochemistry
Alkaloid Key Stereocenters Configuration
Quinine(8S, 9R)
Quinidine(8R, 9S)
Cinchonidine(8S, 9R)
Cinchonine(8R, 9S)

Note: This table highlights the differing configurations at C8 and C9, which define these common diastereomers. The other stereocenters (C3, C4) maintain the same relative configuration among these four alkaloids. nih.govresearchgate.net

Characterization by Crystallographic Methods of Quinine Derivatives

Single-crystal X-ray diffraction is a powerful tool for the unambiguous determination of the three-dimensional structure of molecules in the solid state. This technique has been extensively applied to characterize various derivatives and salts of quinine, providing precise information on bond lengths, bond angles, and torsion angles. scirp.orgnih.gov

For example, the crystallographic analysis of C9-fluorinated quinine hydrochloride salts has revealed that the fluorine atom preferentially adopts a gauche conformation relative to the protonated quinuclidine nitrogen in cage-conserved compounds. nih.gov In contrast, in ring-expanded systems, an anti relationship was observed. nih.gov Similarly, the crystal structure of a polymeric zinc(II) complex of quinine has been elucidated, showing a tetrahedral coordination geometry around the zinc center, which is bridged by sulphate groups. researchgate.net

Studies on quinine sulphate have identified the existence of different polymorphic and solvatomorphic forms. scirp.org These different crystal forms, characterized by techniques such as X-ray powder diffraction (XRPD) and scanning electron microscopy (SEM), exhibit distinct physicochemical properties. scirp.org The ability to form different crystal structures is a critical aspect of the solid-state chemistry of quinine salts.

Structure-Activity Relationships of Quinine Salts and their Analogues

The biological activity of quinine, a primary alkaloid from the Cinchona tree, and its salts, such as quinine diaspartate, is intrinsically linked to its complex molecular architecture. nih.govresearchgate.net The molecule consists of a quinoline ring linked to a quinuclidine nucleus via a hydroxymethylene bridge. The specific arrangement of these components, including their stereochemistry and the presence of key functional groups, dictates the molecule's interaction with biological targets. Research into the structure-activity relationships (SAR) of quinine and its analogues has revealed critical insights into the features required for its therapeutic effects.

The Critical Role of Stereochemistry

The three-dimensional configuration of the cinchona alkaloids is paramount to their biological activity. Quinine and its diastereomer, quinidine, differ only in the stereochemistry at the C9 hydroxyl group and the C8 position. Despite this subtle difference, their biological activities can vary significantly. An even more dramatic illustration of stereochemistry's importance is seen when comparing quinine and quinidine to their 9-epi epimers.

Research has shown that quinine and quinidine are substantially more active against Plasmodium falciparum than their respective epimers, 9-epiquinine and 9-epiquinidine. nih.gov The activity of the 9-epi analogues can be more than 100 times lower against chloroquine-sensitive strains and over 10 times lower against chloroquine-resistant strains. nih.gov This stark difference underscores that the specific spatial orientation of the hydroxyl group relative to the quinuclidine nitrogen is a determining factor for potent antimalarial action. nih.gov

CompoundStereochemical Configuration (C9)Relative Antimalarial Activity
QuinineRHigh
QuinidineSHigh
9-epiquinineSVery Low nih.gov
9-epiquinidineRVery Low nih.gov

Influence of Key Functional Groups

Detailed studies on quinine analogues have elucidated the specific contributions of its main functional groups to molecular interactions, particularly its ability to inhibit enzymes like cytochrome P450 2D6.

The C9-Hydroxyl Group: This group is a crucial site for hydrogen bonding. nih.govacs.org When this hydroxyl group is modified, for instance through esterification, the inhibitory potency of the resulting analogue is substantially reduced. nih.govacs.org This suggests that the hydrogen-bonding capability of the hydroxyl group contributes more significantly to the tight binding of these molecules to their targets than other interactions, such as the ionic charge-pair interaction of the nitrogen atom. nih.govacs.org

The Quinuclidine Nitrogen: This basic nitrogen is believed to participate in an ionic interaction with target residues, such as the aspartate 301 residue in cytochrome P450 2D6. nih.govacs.org However, its importance varies between stereoisomers. For quinidine, adding bulky substituents to this nitrogen to create quaternary salts does not significantly affect its inhibitory potency. acs.org In contrast, for quinine, creating N-methyl, N-ethyl, or N-benzyl quininium salts leads to a substantial decrease in inhibitory potency. nih.govacs.org This indicates that the quaternary nitrogen of quinine interacts with a distinct region of the active site compared to the corresponding nitrogen in quinidine. nih.gov

Parent CompoundModificationEffect on Inhibitory Potency (vs. P450 2D6)Reference
QuinidineEsterification of C9-OHSubstantial Loss of Potency nih.govacs.org
QuinidineFormation of Quaternary Salt at Quinuclidine-NMinimal Change in Potency nih.govacs.org
QuinineFormation of Quaternary Salt at Quinuclidine-NSubstantial Decrease in Potency nih.govacs.org
QuinineBenzoyl Ester Formation (C9-OH)Restoration of Inhibitory Potency nih.govacs.org

Modifications of the Quinine Scaffold

The quinine structure has served as a template for the synthesis of numerous analogues aimed at enhancing activity, particularly against drug-resistant parasite strains. nih.govresearchgate.net

Vinyl Group Modification: The vinyl group on the quinuclidine ring has been a target for modification. Using chemical processes like the Heck reaction, researchers have created derivatives with altered C3 vinyl groups. nih.gov Certain aryl-modified derivatives have demonstrated good antiplasmodial activity against both quinine-sensitive and quinine-resistant strains, in some cases showing lower IC₅₀ values (indicating higher potency) than quinine itself. nih.gov

Hybrid Molecules: Another successful strategy involves creating hybrid molecules by linking the quinine scaffold to other biologically active moieties. For example, hybrids of cinchona alkaloids and bile acids have been synthesized. conicet.gov.ar The incorporation of a norcholane moiety from a bile acid had a positive effect on the in vitro activity against P. falciparum. conicet.gov.ar The degree of oxidation of the bile acid component also significantly influenced the activity of the hybrid compound. conicet.gov.ar

Activity of Selected Quinine Analogues
CompoundModification TypeKey Structural ChangeObserved EffectReference
QN-1Vinyl Group ModificationAddition of a phenyl group at the vinyl positionImproved activity (IC₅₀ < 200 nM) vs. CQR malaria nih.gov
Bile Acid HybridsScaffold HybridizationNorcholane moiety linked to the alkaloidPositive effect on in vitro antiparasitic activity conicet.gov.ar
N-benzyl quininium saltQuinuclidine-N ModificationFormation of a quaternary salt with a benzyl (B1604629) groupSubstantial decrease in inhibitory potency vs P450 2D6 nih.govacs.org

Mécanismes D Action Moléculaires Et Cellulaires Du Diaspartate De Quinine Et Des Composés Apparentés

Molecular Interactions at the Parasite Level

The antimalarial activity of quinine (B1679958) is most pronounced against the intra-erythrocytic stages of the parasite, where it interferes with crucial metabolic pathways. nih.govresearchgate.net

Inhibition of Heme Polymerase and Accumulation of Cytotoxic Hemin

A widely accepted mechanism of action for quinine involves the disruption of heme detoxification in the parasite's digestive vacuole. nih.govwikipedia.orgnih.gov During its growth within red blood cells, the parasite digests hemoglobin, releasing large quantities of toxic free heme. nih.govpatsnap.com To protect itself, the parasite polymerizes this heme into an insoluble, non-toxic crystal called hemozoin, a process facilitated by the enzyme heme polymerase. nih.govmedmastery.com

Quinine is a weak base and concentrates in the acidic food vacuole of the parasite. drugbank.com It is thought to inhibit heme polymerase, preventing the formation of hemozoin. nih.govmedmastery.comdrugbank.com This inhibition leads to the accumulation of cytotoxic heme, which can damage parasite membranes and inhibit various enzymes, ultimately leading to parasite death. nih.govpatsnap.com The interaction between quinine and heme is complex, and while it is a key aspect of its antimalarial action, the precise molecular details continue to be an area of active research. nih.gov

Mechanisms of Action on the Intra-erythrocytic Forms of Plasmodia

Quinine's primary therapeutic effect is as a blood schizonticide, acting on the asexual forms of all Plasmodium species within red blood cells. nih.govwho.int It interferes with the parasite's ability to digest and metabolize hemoglobin, effectively starving it or leading to the buildup of toxic byproducts. drugbank.comnih.gov The drug's action is stage-specific, with the mature trophozoite stage being particularly vulnerable due to its high rate of hemoglobin consumption. nih.gov

Studies have shown that quinine can inhibit the maturation of trophozoites into schizonts. researchgate.net Furthermore, exposure to antimalarials like quinine can induce a delay in the parasite's intra-erythrocytic development cycle, which may be a strategy for the parasite to withstand the drug's effects. plos.org In addition to its direct cytotoxic effects, quinine may also induce changes in infected erythrocytes that facilitate their clearance by the host's immune system, although it does not appear to significantly alter red blood cell deformability or increase antibody binding. oup.com

Differential Schizontocidal and Gametocytocidal Activity

Quinine exhibits potent and rapid schizontocidal activity against the intra-erythrocytic forms of malaria parasites. nih.govwho.int However, its effect on the sexual stages of the parasite, the gametocytes, is species-dependent. Quinine is effective against the gametocytes of Plasmodium vivax and Plasmodium malariae. nih.govdrugbank.comwho.int In contrast, it does not have a significant gametocytocidal effect on Plasmodium falciparum, the most virulent human malaria parasite. nih.govresearchgate.netwho.int This differential activity means that while quinine can effectively treat an active P. falciparum infection by clearing the asexual parasites, it does not prevent the transmission of the parasite from an infected individual to a mosquito.

Effects on Host Cell Systems

Beyond its direct action on the malaria parasite, quinine also interacts with various components of the host's cellular machinery, which can contribute to both its therapeutic and side effects.

Influence on Cellular Transport Processes

Quinine can influence various cellular transport processes. It has been shown to inhibit the mitochondrial ATP-regulated potassium channel by acting on the mitochondrial sulfonylurea receptor. researchgate.net This interaction can affect cellular energy metabolism. Furthermore, studies on airway epithelial cells have demonstrated that quinine can disrupt ion permeability and block transepithelial chloride transport. nih.gov Quinine has also been found to interact with gap junction channels, specifically blocking those formed by certain connexins like Cx36 and Cx50, while having little to no effect on others. pnas.org This selective inhibition suggests that quinine can modulate intercellular communication in a tissue-specific manner. Additionally, quinine's ability to interact with DNA through intercalation and electrostatic forces has been explored for its potential in drug delivery systems. nih.gov

Inhibition of ABC (ATP-Binding Cassette) Transporters, notably P-glycoprotein (P-gp) and BCRP

Quinine has been identified as a significant inhibitor of ATP-binding cassette (ABC) transporters, which are crucial for the efflux of xenobiotics, including many drugs, from cells. nih.gov This inhibition can lead to significant drug-drug interactions. nih.gov The primary targets within this family are P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2). nih.govnih.gov

Research has shown that quinine potently inhibits P-gp-mediated transport with a 50% inhibitory concentration (IC50) of 6.8 μM. nih.govnih.govresearchgate.net This action is considered clinically relevant as it occurs within therapeutic concentration ranges. nih.govnih.gov The inhibition of P-gp can affect the pharmacokinetics of co-administered drugs that are substrates for this transporter. nih.gov Studies using membrane vesicles from HEK293 cells overexpressing P-gp confirmed that quinine significantly inhibits the transport of P-gp substrates. nih.gov Furthermore, homodimers of quinine have been shown to be potent inhibitors of P-gp, capable of reversing drug resistance in cancer cell lines that overexpress this transporter. researchgate.net

In addition to P-gp, quinine also demonstrates inhibitory activity against BCRP. nih.govnih.gov Studies have shown that BCRP transport activity is significantly inhibited by a range of antimalarial drugs, including quinine. nih.gov While the inhibition by quinine is notable, other compounds like atovaquone (B601224) show even stronger inhibition of BCRP. nih.govnih.gov The broad-spectrum inhibitory effect of quinine on these critical ABC transporters highlights a key aspect of its molecular mechanism of action. nih.govmdpi.com

Table 1: Inhibitory Action of Quinine on ABC Transporters

Transporter IC50 of Quinine Cell Line/System Used Finding Reference
P-glycoprotein (P-gp) 6.8 μM (95% CI 5.9-7.8 μM) Membrane vesicles from HEK293 cells Potent inhibition of P-gp-mediated transport. nih.gov, nih.gov, researchgate.net
BCRP Not specified, but significant inhibition observed Membrane vesicles from HEK293 cells BCRP transport activity was significantly inhibited. nih.gov, nih.gov
Interaction with Organic Cation Transporters (OCT2)

Organic Cation Transporter 2 (OCT2), a member of the Solute Carrier 22A (SLC22A) family, is predominantly expressed in the kidneys and plays a pivotal role in the uptake and clearance of cationic drugs from the blood into tubular epithelial cells. nih.govucsf.edu Quinine is known to interact with OCT2. nih.gov This transporter is critical for the elimination of many medications, and its inhibition can lead to significant drug-drug interactions. ucsf.edu

OCT2 controls the initial step in the renal clearance of numerous drugs. ucsf.edu Studies screening prescription drugs have identified several that significantly inhibit OCT2 function at clinically relevant concentrations. ucsf.edu Quinine has been specifically identified as an inhibitor of OCT2. nih.gov This interaction is important as OCT2 is responsible for the kidney's clearance of commonly prescribed drugs like metformin, as well as certain cancer and HIV medications. ucsf.edunih.gov The inhibition of OCT2 by quinine could potentially lead to the toxic accumulation of co-administered drugs that are substrates for this transporter. ucsf.edu

Table 2: Interaction of Quinine with Organic Cation Transporter 2 (OCT2)

Transporter Interaction Type Affinity (Ki or IC50) Significance Reference
OCT2 Inhibition 42 µM (Ki) Inhibition of renal clearance of cationic drugs. nih.gov
Alteration of Cellular Nutrient Absorption (e.g., Tryptophan, Glucose)

Quinine has been shown to interfere with the cellular uptake of essential nutrients, most notably the amino acid tryptophan. nih.govnih.gov This effect was identified through a genome-wide screen in yeast, where mutants defective in tryptophan biosynthesis were found to be highly sensitive to quinine. nih.gov This sensitivity could be alleviated by adding exogenous tryptophan, indicating that quinine induces a state of tryptophan starvation. nih.gov

Further investigation revealed that quinine directly inhibits the cellular uptake of tryptophan. nih.govresearchgate.net In yeast, this inhibition is primarily targeted at the high-affinity tryptophan permease, Tat2p. nih.gov Quinine's association with Tat2p is suppressible by tryptophan, suggesting a competitive interaction at the transporter. nih.gov The consequences of this inhibition are significant, as mammals and the malaria parasite, similar to yeast mutants, rely on external sources for tryptophan. researchgate.net Tryptophan is a precursor for the synthesis of the neurotransmitter serotonin, and its depletion can lead to adverse neurological effects that resemble some of the known side effects of quinine. nih.govresearchgate.net In addition to tryptophan, some studies in yeast suggest that quinine also inhibits glucose uptake. researchgate.net

Table 3: Effect of Quinine on Cellular Tryptophan Uptake

Nutrient Transporter Organism/Cell Model Effect Reference
Tryptophan Tat2p (high-affinity permease) Saccharomyces cerevisiae (yeast) Competitive inhibition of uptake, leading to cellular starvation. nih.gov, researchgate.net
Tryptophan Not specified Rat RN46A cells Quinine uptake was not affected by tryptophan, suggesting a different mechanism than in yeast. nih.gov

Quinine-Dependent Interactions with Host Proteins

Beyond its direct effects on cellular transporters and nutrient uptake, quinine can also mediate interactions with host proteins, leading to significant pathological conditions such as drug-induced immune thrombocytopenia (DITP). ashpublications.orgnih.govresearchgate.net

Structural Bases of Quinine-Dependent Antibody Binding to Platelet Integrin αIIbβ3

Drug-induced immune thrombocytopenia (DITP) is a serious disorder caused by drug-dependent antibodies that trigger platelet destruction. ashpublications.orgnih.gov Quinine is one of the most common drugs implicated in this condition. ashpublications.orgnih.gov The underlying mechanism involves antibodies that bind to platelet membrane glycoproteins, typically the integrin αIIbβ3, but only when the drug is present. ashpublications.orgresearchgate.net

Crystallographic studies have elucidated the structural basis for this phenomenon, revealing a previously undescribed mechanism for drug-dependent antibody interactions. ashpublications.orgnih.gov Contrary to earlier hypotheses, quinine does not first bind to the platelet integrin to create a new epitope. researchgate.netnih.gov Instead, research demonstrates that quinine binds directly and with high affinity to the complementarity-determining regions (CDRs) of the antibody itself. ashpublications.orgnih.gov

This binding induces a conformational change in the antibody's CDR loops. ashpublications.orgnih.gov The result is the formation of a "hybrid paratope," consisting of both the reconfigured antibody CDRs and the quinine molecule. ashpublications.orgnih.gov It is this hybrid structure that then recognizes and binds with high affinity to a specific epitope on the αIIbβ3 integrin of platelets. ashpublications.orgnih.gov This mechanism, where the drug modifies the antibody to create a new binding specificity, represents a novel form of drug-induced immunologic injury and may have implications for understanding other drug sensitivities. researchgate.netnih.gov

Pharmacologie Préclinique Et Métabolisme Du Diaspartate De Quinine

Biotransformation and Hepatic Metabolism Studies of Quinine (B1679958)

The hepatic biotransformation of quinine is extensive, involving Phase I oxidation reactions followed by Phase II conjugation. These processes are crucial for detoxifying the compound and preparing it for excretion.

Role of Cytochrome P450 3A4 (CYP3A4) in the Hydroxylation of Quinine

The primary metabolic pathway for quinine is 3-hydroxylation, a reaction predominantly catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme. researchgate.netnih.govnih.gov In vitro studies using human liver microsomes and recombinant P450 enzymes have firmly established CYP3A4 as the main enzyme responsible for converting quinine into its major metabolite, 3-hydroxyquinine (B22115). fda.govacademicjournals.org The formation of 3-hydroxyquinine shows a high correlation with the levels of CYP3A4 protein. frontiersin.orgnih.gov

Identification and Characterization of Quinine Metabolites (e.g., 3-Hydroxyquinine)

Several metabolites of quinine have been identified in human urine and plasma. The most significant of these is 3-hydroxyquinine, which is considered the major metabolite due to its abundance. nih.govnih.gov This metabolite is formed through the hydroxylation of the quinuclidine (B89598) ring of the quinine molecule and possesses about one-tenth of the antimalarial activity of the parent drug. academicjournals.orgnih.gov

Other identified metabolites include 2'-oxoquininone and O-desmethylquinine. nih.govnih.govscienceopen.com In vitro studies have shown that CYP3A4 is also involved in the formation of 2'-oxoquininone, while CYP2D6 is responsible for producing O-desmethylquinine. nih.gov Further biotransformation of these primary metabolites can lead to the formation of at least seven different metabolites detectable in urine, including various hydroxylated derivatives and an N-oxide. fda.govnih.govresearchgate.net

Table 1: Major Metabolites of Quinine and Associated Enzymes

Metabolite Forming Enzyme(s) Metabolic Pathway
3-Hydroxyquinine CYP3A4 (major), CYP3A5 Hydroxylation
2'-Oxoquininone CYP3A4 Oxidation
O-Desmethylquinine CYP2D6 O-Demethylation
Quinine Glucuronide UGTs Glucuronidation
(10S)-11-dihydroxydihydroquinine Not fully identified Dihydroxylation
(10R)-11-dihydroxydihydroquinine Not fully identified Dihydroxylation

Source: Data compiled from multiple studies. ki.senih.govnih.govnih.gov

Glucuronidation Pathways in the Elimination of Quinine

Besides oxidation by cytochrome P450 enzymes, quinine also undergoes Phase II metabolism through glucuronidation. nih.govnih.gov This process involves the direct conjugation of a glucuronic acid moiety to the quinine molecule, forming quinine glucuronide. nih.gov Glucuronidation is a significant pathway for the renal elimination of quinine. researchgate.netnih.gov Studies have shown that after hydrolysis with β-glucuronidase, the recovery of the total quinine dose in urine increases, indicating that a substantial portion is excreted as glucuronide conjugates. researchgate.netnih.gov This pathway makes the molecule more water-soluble, facilitating its excretion by the kidneys. While specific UDP-glucuronosyltransferase (UGT) enzymes involved in quinine conjugation are not as well-defined as the CYP enzymes, it is recognized as an important elimination route. researchgate.netnih.gov

Evaluation of Quinine Metabolism in Vitro and in Vivo in Preclinical Models

To understand the metabolism and potential drug interactions of quinine, various preclinical models are employed. These models help in characterizing the enzymatic pathways and predicting the pharmacokinetic behavior in humans.

Comparison of Interspecies Enzyme Kinetic Parameters

In vitro studies using liver microsomes from different species, including mice, rats, dogs, cows, pigs, and sheep, have been conducted to compare the metabolism of quinine with that in humans. nih.govresearchgate.net In all these species, 3-hydroxyquinine was identified as the principal metabolite, indicating that the 3-hydroxylation pathway catalyzed by the CYP3A subfamily is conserved across species. nih.gov

However, significant interspecies variability exists in the enzyme kinetic parameters, such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax). nih.gov For instance, dogs have been shown to exhibit kinetic parameters for quinine 3-hydroxylation that most closely resemble those of humans. nih.gov In contrast, the rat model shows different inhibition profiles; quinine is a more potent inhibitor of the CYP2D subfamily in rats than in humans, where its diastereomer quinidine (B1679956) is the more potent inhibitor. bohrium.comtandfonline.com

Table 2: Interspecies Comparison of Kinetic Parameters for Quinine 3-Hydroxylation

Species Apparent Km (µM) Apparent Vmax (nmol/min/mg protein)
Human 35 - 131 0.15 - 1.23
Dog 44 - 100 0.22 - 0.44
Rat 100 - 150 0.35 - 0.75
Mouse 40 - 80 0.80 - 1.60
Cow 110 ± 20 0.62 ± 0.22
Pig 128 ± 6 0.54 ± 0.19
Sheep 76 ± 10 11.6 ± 4.9

Source: Data compiled from in vitro studies using liver microsomes. nih.govresearchgate.net

These differences highlight the importance of selecting appropriate animal models for preclinical studies to ensure the relevance of the findings to human metabolism.

Analysis of Relevant Animal Models for Quinine Metabolism Studies

The choice of an animal model for studying quinine metabolism is critical for the extrapolation of data to humans. fda.gov Based on comparative in vitro studies, the dog is considered a suitable animal model for investigating quinine 3-hydroxylase activity due to the qualitative and quantitative similarities in enzyme kinetics with humans. nih.govbohrium.com The rat may also be a useful model, although some inconsistencies with human liver microsomal data have been noted. nih.govtandfonline.com

Rabbit models have also been utilized, particularly for evaluating novel formulations and their in vivo performance, confirming sustained-release properties of certain preparations. nih.gov Pharmacokinetic studies in dogs have provided valuable comparative data on the clearance and half-life of quinine and its diastereomer, quinidine, showing that quinine has a faster total body clearance and a shorter half-life in this species. nih.gov The use of rodent and non-rodent species is recommended to obtain a comprehensive metabolic and pharmacokinetic profile before human studies. fda.gov

Interaction of Quinine Salts with Enzymatic Systems and Transporters

The pharmacological activity of quinine, the active moiety in quinine diaspartate, is significantly influenced by its interactions with various metabolic enzymes and drug transporters. These interactions can alter the pharmacokinetics of quinine itself and those of co-administered drugs, leading to potential drug-drug interactions.

Potential for Inhibition of Cytochrome P450 Isoenzymes (CYP3A4, CYP2D6)

Quinine has been identified as both a substrate and an inhibitor of several cytochrome P450 (CYP) isoenzymes, with the most significant interactions occurring with CYP3A4 and CYP2D6. fda.govfda.gov CYP3A4 is the primary enzyme responsible for the metabolism of quinine to its main metabolite, 3-hydroxyquinine. fda.govfda.govnih.govfrontiersin.org Consequently, the systemic exposure to quinine can be significantly altered by concurrent administration of drugs that modulate CYP3A4 activity. Potent CYP3A4 inhibitors, such as ketoconazole (B1673606) and troleandomycin (B1681591), have been shown to decrease the oral clearance of quinine, leading to increased plasma concentrations. fda.govnih.govnih.gov Conversely, CYP3A4 inducers like rifampicin (B610482) can substantially increase quinine clearance. nih.gov

Quinine itself acts as a moderate inhibitor of CYP3A4 and a weak inhibitor of CYP2D6. fda.gov Its inhibitory effect on CYP3A4 is complex and can be substrate-dependent. drugbank.com For instance, studies have shown that quinine can potently inhibit the metabolism of the CYP3A4 substrate nifedipine, while only weakly inhibiting the metabolism of testosterone. drugbank.com This suggests that the clinical significance of quinine's inhibitory effect on CYP3A4 depends on the specific substrate involved.

Although less potent than its diastereomer quinidine, a well-known strong inhibitor of CYP2D6, quinine still demonstrates inhibitory activity towards this enzyme. fda.govnih.gov This can affect the metabolism of drugs that are primarily cleared by CYP2D6, especially in individuals who are rapid metabolizers via this pathway. fda.gov In vitro studies have also suggested a potential for quinine to inhibit other CYP isoforms, including CYP1A2, CYP2C8, CYP2C9, and CYP2E1, though the in vivo clinical relevance of these findings is less established. fda.govfda.gov

CYP Isoenzyme Interaction with Quinine Research Finding Reference(s)
CYP3A4 Substrate & Moderate InhibitorQuinine is primarily metabolized by CYP3A4 to 3-hydroxyquinine. It moderately inhibits the metabolism of CYP3A4 substrates like carbamazepine. Its inhibitory effect is substrate-dependent. fda.govfda.govnih.govdrugbank.com
CYP2D6 Weak InhibitorQuinine weakly inhibits the metabolism of CYP2D6 substrates. It is less potent than its diastereomer, quinidine. fda.govfda.gov
CYP1A2 Potential Weak InhibitorIn vitro studies suggest potential inhibition, but co-administration with the CYP1A2 inhibitor fluvoxamine (B1237835) had no significant effect on quinine clearance in vivo. fda.govfda.govnih.gov
CYP2C8, CYP2C9, CYP2C19, CYP2E1 Potential Weak InhibitorsIn vitro studies indicate a possible role in quinine metabolism and potential for inhibition, but evidence is limited. fda.govfda.gov

Modulation of P-glycoprotein (P-gp) and Impact on Substrate Transport

P-glycoprotein (P-gp, also known as MDR1 or ABCB1) is an efflux transporter found in various barrier tissues, including the intestines, kidneys, and the blood-brain barrier, where it actively pumps substrates out of cells. svelic.serevmed.chwikipedia.org Quinine is both a substrate and a known inhibitor of P-gp. svelic.senih.govnih.gov

As a P-gp substrate, quinine's distribution, particularly into the central nervous system, is limited by this transporter. nih.gov Studies in mice have demonstrated that the absence of P-gp or its inhibition by compounds like cyclosporine A leads to a significant increase in the brain-to-plasma concentration ratio of quinine. nih.gov

As an inhibitor, quinine can block the P-gp-mediated efflux of other drugs. This property has been explored for its potential to reverse multidrug resistance in cancer cells, which often overexpress P-gp. svelic.seresearchgate.net By inhibiting P-gp, quinine can increase the intracellular concentration and efficacy of chemotherapeutic agents. researchgate.net Clinically, this interaction can lead to significant drug-drug interactions. For example, co-administration of quinine with the P-gp substrate tacrolimus (B1663567) can lead to a substantial increase in tacrolimus blood levels, necessitating careful monitoring. svelic.se In vitro studies have determined the 50% inhibitory concentration (IC50) of quinine on P-gp-mediated transport to be approximately 6.8 μM. nih.govmerckmillipore.com

Interaction Type Effect Experimental Context Reference(s)
Quinine as a P-gp Substrate P-gp limits quinine's entry into the brain.Brain concentrations of quinine were significantly higher in P-gp deficient mice compared to wild-type mice. nih.gov
Quinine as a P-gp Inhibitor Increases plasma concentrations of co-administered P-gp substrates (e.g., tacrolimus).A case report showed a 2.5-fold increase in tacrolimus concentration after a single dose of quinine. svelic.se
Quinine as a P-gp Inhibitor Inhibits P-gp mediated transport with an IC50 of 6.8 μM.Measured via ATP-dependent uptake of radiolabelled substrates in membrane vesicles overexpressing P-gp. nih.govmerckmillipore.com

Effects on Other Drug Transporters (e.g., SLC22A2)

Beyond P-gp, quinine interacts with other drug transporters from the Solute Carrier (SLC) superfamily, which are crucial for the absorption, distribution, and excretion of numerous drugs and endogenous compounds. researchgate.netnih.gov

Quinine has been identified as an inhibitor of Organic Cation Transporters (OCTs), which are part of the SLC22A family. ujpronline.comujpronline.com Specifically, in vitro studies have shown that quinine inhibits OCT1 (SLC22A1) and OCT2 (SLC22A2). ujpronline.com The inhibitory potency of quinine was found to be greater for OCT1 than for several other antimalarial drugs, while for OCT2, its inhibitory effect was second to pyrimethamine. ujpronline.com OCT2 is primarily expressed on the basolateral membrane of renal proximal tubules and plays a key role in the uptake of cationic drugs from the blood for renal secretion. uniprot.orgwikipedia.org Inhibition of OCT2 by quinine could therefore potentially decrease the renal clearance of co-administered cationic drugs.

Furthermore, quinine is also an inhibitor of the Multidrug and Toxin Extrusion (MATE) transporters (SLC47A family), which work in concert with OCTs to eliminate cationic drugs from the body. nih.govujpronline.com Quinine has also been identified as a substrate for the Organic Anion Transporting Polypeptide 1A2 (OATP1A2, SLCO1A2), which may mediate its uptake into certain cells, such as erythrocytes. researchgate.net

Transporter Gene Family Interaction with Quinine Significance Reference(s)
OCT1 SLC22A1InhibitorAffects disposition of OCT1 substrates. Quinine showed high inhibitory potency compared to other antimalarials. ujpronline.com
OCT2 SLC22A2InhibitorMay decrease renal clearance of co-administered cationic drugs. ujpronline.comnih.govnih.gov
MATEs SLC47AInhibitorWorks with OCTs in drug elimination; inhibition can alter drug disposition. nih.govujpronline.com
OATP1A2 SLCO1A2SubstrateMediates uptake of quinine into red blood cells. researchgate.net

Méthodologies De Recherche Et Modélisation Du Diaspartate De Quinine

Advanced Analytical Techniques for the Characterization and Assay of Quinine (B1679958) Salts in Research

The precise characterization and quantification of quinine salts are paramount in research to ensure the validity and reproducibility of experimental results. A suite of advanced analytical techniques is employed for this purpose, each offering distinct advantages in terms of sensitivity, specificity, and the nature of the information provided.

High-Performance Liquid Chromatography (HPLC) for the Analysis of Concentrations

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the determination of quinine concentrations in various matrices, from pharmaceutical preparations to biological samples. researchgate.net Its widespread use is attributable to its high resolution, sensitivity, and adaptability.

Principles and Methodologies

Reverse-phase HPLC is the most common modality for quinine analysis. researchgate.net In this setup, a nonpolar stationary phase (typically a C18 column) is used in conjunction with a polar mobile phase. researchgate.netrjptonline.org The separation is based on the differential partitioning of the analyte between the two phases. The composition of the mobile phase, often a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and organic solvents (such as acetonitrile (B52724) and methanol), is a critical parameter that is optimized to achieve efficient separation of quinine from other components in the sample. researchgate.netrjptonline.org

Detection is most frequently accomplished using a UV-Vis detector, with common wavelengths for quinine analysis being around 250 nm, 275 nm, and 330 nm. rjptonline.orgresearchtrends.net Fluorescence detection offers enhanced sensitivity and selectivity, with typical excitation and emission wavelengths of 325 nm and 375 nm, or 350 nm and 450 nm, respectively. researchgate.netresearchtrends.net

Research Findings and Applications

Numerous studies have demonstrated the utility of HPLC in quantifying quinine. For instance, HPLC methods have been developed and validated for the determination of quinine sulfate (B86663) in extemporaneous suspensions, demonstrating good linearity, accuracy, and precision over a wide concentration range. rjptonline.org One study reported a linear correlation for quinine sulfate over a concentration range of 0.08-600.00 µg/mL with a high correlation coefficient (R² = 0.9999). rjptonline.org The limit of detection (LOD) and limit of quantification (LOQ) were found to be 4.32 and 13.09 µg/mL, respectively, highlighting the method's sensitivity. rjptonline.org

Furthermore, HPLC has been instrumental in pharmacokinetic studies, enabling the measurement of quinine concentrations in plasma to understand its absorption, distribution, metabolism, and excretion. nih.gov For example, a study investigating oral quinine sulphate in malaria patients used HPLC to measure plasma concentrations, revealing that levels were about 50% higher during the acute phase of malaria compared to convalescence. nih.gov Such data is crucial for understanding the drug's behavior in the body.

The robustness of HPLC is further evidenced by its use in stability-indicating assays, which can distinguish the intact drug from its degradation products. rjptonline.org This is vital for assessing the shelf-life and storage conditions of pharmaceutical formulations.

Interactive Data Table: HPLC Method Parameters for Quinine Analysis

ParameterValue/RangeReference
Column C18 researchgate.netrjptonline.org
Mobile Phase 0.1 M ammonium acetate pH 7.0, acetonitrile, methanol (B129727) (40:25:35 v/v) rjptonline.org
Acetonitrile-aqueous phosphate buffer pH 2 (50:50, v/v) with additives researchgate.net
Flow Rate 1.0 mL/min rjptonline.org
Injection Volume 50 µL rjptonline.org
UV Detection Wavelength 330 nm rjptonline.org
Linearity Range 0.08-600.00 µg/mL rjptonline.org
Correlation Coefficient (r²) 0.9999 rjptonline.org
LOD 4.32 µg/mL rjptonline.org
LOQ 13.09 µg/mL rjptonline.org

Spectroscopic Methods for Structural Elucidation and Quantitation

Spectroscopic techniques are indispensable for both the structural confirmation and quantitative analysis of quinine and its salts. These methods rely on the interaction of electromagnetic radiation with the molecule to provide a wealth of information.

UV-Visible Spectroscopy

UV-Visible spectroscopy is a fundamental technique for the quantitative analysis of quinine. Quinine exhibits characteristic absorption maxima in the UV region, typically around 250 nm and 350 nm in an acidic medium like 0.05 M sulfuric acid. bloomu.edulibretexts.org The absorbance at a specific wavelength is directly proportional to the concentration of the analyte, as described by the Beer-Lambert law, forming the basis for its quantification. This method is often used for routine quality control and in dissolution studies. scirp.org

Fluorescence Spectroscopy

Quinine is a strongly fluorescent compound, a property that is exploited for highly sensitive and selective quantification. libretexts.orguek.krakow.pl Upon excitation with UV light (at ~250 nm or ~350 nm), it emits light at a longer wavelength (~450 nm). bloomu.edulibretexts.org This large Stokes shift minimizes interference from scattered excitation light. The fluorescence intensity is directly proportional to the concentration of quinine, allowing for its determination at very low levels. libretexts.org The pH of the solution significantly influences the fluorescence of quinine, with the highest intensity observed in acidic conditions. bloomu.educolby.edu This pH dependence can be utilized for analytical purposes but also necessitates careful pH control for accurate measurements. bloomu.edu Halide ions are known to quench quinine's fluorescence, a factor that must be considered in sample preparation. libretexts.orgcolby.edu

Infrared (IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for the structural characterization of quinine salts. scirp.orgscirp.org The IR spectrum provides a unique "fingerprint" of the molecule by revealing the vibrational frequencies of its functional groups. This allows for the identification of the compound and can be used to distinguish between different polymorphic forms or solvates of quinine salts. scirp.orgscirp.org For instance, differences in the IR spectra can indicate variations in crystal lattice and hydrogen bonding patterns.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of ionized molecules. When coupled with a separation technique like gas chromatography (GC) or HPLC (LC-MS), it becomes a highly specific and sensitive analytical tool for both qualitative and quantitative analysis of quinine and its metabolites. researchgate.net High-resolution mass spectrometry can provide the exact mass of the molecule, which aids in confirming its elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. While not typically used for routine quantification, ¹H and ¹³C NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom in the quinine molecule, allowing for unambiguous structure confirmation.

Interactive Data Table: Spectroscopic Properties of Quinine

Spectroscopic TechniqueParameterCharacteristic ValueReference
UV-Visible Spectroscopy Excitation Peaks~250 nm, ~350 nm bloomu.edulibretexts.org
Fluorescence Spectroscopy Emission Peak~450 nm bloomu.edulibretexts.org
FT-IR Spectroscopy -Provides a unique molecular "fingerprint" scirp.orgscirp.org
Mass Spectrometry -Determines mass-to-charge ratio for identification researchgate.net
NMR Spectroscopy -Provides detailed structural information-

Computational Modeling in Quinine Pharmacology

Computational modeling has become an indispensable tool in modern pharmacology, offering insights into the complex processes that govern a drug's behavior in the body. For quinine, these models are particularly valuable for understanding its pharmacokinetics and pharmacodynamics.

Development of Physiologically Based Pharmacokinetic (PBPK) Models

Physiologically Based Pharmacokinetic (PBPK) modeling is a mathematical approach that simulates the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body based on physiological and biochemical parameters. researchgate.net These models are constructed using preclinical data and can predict the drug's pharmacokinetic behavior in humans under various physiological and pathological conditions. researchgate.net

Model Construction and Validation

Whole-body PBPK models for quinine have been developed using software such as Simbiology®. nih.govliverpool.ac.ukbookpi.org These models integrate information on blood flow, tissue volumes, and drug-specific parameters like membrane permeability and metabolic clearance. nih.govliverpool.ac.ukbookpi.org Validation of these models is a critical step and is typically performed by comparing the model's predictions with observed clinical data from published studies. nih.govliverpool.ac.ukbookpi.org The accuracy of the model is often assessed by ensuring that the predicted results are within a certain percentage (e.g., 15%) of the observed values. nih.govliverpool.ac.ukbookpi.org

Applications in Dose Optimization

A significant application of PBPK modeling for quinine is in dose optimization, especially in vulnerable populations or when co-administered with other drugs. nih.govbookpi.orgnih.gov For instance, PBPK models have been used to predict optimal dosage regimens for quinine when co-administered with drugs like phenobarbital (B1680315) or lopinavir/ritonavir, which can alter quinine concentrations through drug-drug interactions (DDIs). researchgate.netnih.govbookpi.orgnih.gov These models can simulate the impact of these interactions and help identify dose adjustments needed to maintain therapeutic concentrations. researchgate.netnih.gov

Studies have used PBPK modeling to recommend specific intravenous infusion rates for quinine when given with phenobarbital in patients with cerebral malaria. nih.govliverpool.ac.ukbookpi.org The models can also account for factors like genetic polymorphisms (e.g., in CYP2C19 or CYP3A4), renal failure, and hepatic insufficiency, which can influence quinine's pharmacokinetics. nih.govbookpi.orgnih.gov

Application of Computational Models for the Study of Interactions and Pharmacodynamics

Computational models are also employed to investigate the molecular interactions and pharmacodynamic effects of quinine.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. japer.in This method has been used to study the interaction of quinine with its molecular targets. For example, molecular docking studies have explored the binding of quinine to the angiotensin-converting enzyme 2 (ACE2) receptor, suggesting a potential mechanism for its effects. japer.in Such studies provide insights into the ligand-protein interactions at the atomic level. japer.in

Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling

PK/PD models link the drug concentration-time profile (pharmacokinetics) to the observed therapeutic or toxic effects (pharmacodynamics). asm.org For quinine, these models have been used to describe the relationship between plasma quinine concentrations and its antimalarial effect. asm.org Population PK/PD analyses, often using software like NONMEM, can identify patient-specific factors that influence the drug's efficacy and help in individualizing treatment regimens. asm.org These models can incorporate data from diverse patient populations and have been used, for example, to characterize the PK/PD properties of intramuscular quinine in children with severe malaria. asm.org

Structure-Activity Relationship (SAR) Studies

Computational modeling plays a role in structure-activity relationship (SAR) studies, which aim to understand how the chemical structure of a compound influences its biological activity. mdpi.com By analyzing the structural features of quinine and related molecules, computational methods can help in designing new derivatives with improved therapeutic properties. mdpi.com These techniques can shed light on metabolic pathways and guide structural modifications to enhance pharmacodynamics and pharmacokinetics. mdpi.com

In Vitro Systems for the Study of the Cellular and Molecular Biology of Quinine

In vitro systems, which involve experiments conducted in a controlled environment outside of a living organism, are crucial for elucidating the cellular and molecular mechanisms of action of quinine. These systems provide a simplified and controlled setting to investigate specific biological processes without the complexities of a whole organism.

Cell Culture Models

Cell culture is a fundamental in vitro technique used to study the effects of quinine at the cellular level. For investigating its antimalarial activity, in vitro cultures of Plasmodium falciparum are used. fda.gov These cultures allow researchers to directly assess the efficacy of quinine in inhibiting parasite growth and to study its mechanism of action. fda.gov For example, studies have shown that quinine inhibits nucleic acid synthesis, protein synthesis, and glycolysis in P. falciparum. fda.gov

Human cell lines are also used to investigate the effects of quinine on human cells. For instance, in vitro studies using human hepatocytes have been employed to investigate the metabolism of quinine and its potential to induce or inhibit cytochrome P450 (CYP) enzymes. fda.gov Such studies have shown that quinine is primarily metabolized by CYP3A4 and can inhibit the activity of enzymes like CYP3A4 and CYP2D6. fda.gov

Subcellular Fractions

To study specific biochemical processes, subcellular fractions such as microsomes are often used. Human liver microsomes, which contain a high concentration of CYP enzymes, are particularly useful for studying the metabolism of quinine in a controlled setting. fda.gov These experiments can identify the specific enzymes involved in quinine's biotransformation and assess its potential for drug-drug interactions. fda.gov

In Vitro Assays for Target Interaction

In vitro assays are used to investigate the interaction of quinine with specific molecular targets. For example, enzyme inhibition assays can be used to quantify the inhibitory potency of quinine against a particular enzyme. acs.org In the context of its antimalarial action, in vitro assays have been used to study its interaction with heme polymerization, a critical process for the malaria parasite. drugbank.com

Studies on Cellular Transport

In vitro systems are also employed to study the transport of quinine across cell membranes. For instance, cell lines overexpressing specific drug transporters, such as P-glycoprotein (P-gp), can be used to investigate whether quinine is a substrate or inhibitor of these transporters. wikipedia.org Understanding these interactions is important for predicting drug distribution and potential mechanisms of drug resistance.

Evaluation of Antimalarial Activity

A common in vitro application is the evaluation of the antimalarial activity of quinine and its different forms. scirp.orgscirp.org For example, studies have used in vitro cultures of Plasmodium berghei to compare the antimalarial efficacy of different polymorphic forms of quinine sulphate. scirp.orgscirp.org Such studies are essential for screening new compounds and formulations for their therapeutic potential.

Use of Hepatic Microsomes for Metabolism Studies

The investigation of quinine's metabolic fate is significantly reliant on in vitro models, with hepatic microsomes serving as a primary tool. gpnotebook.comhug.ch These vesicles, derived from the endoplasmic reticulum of liver cells, contain a high concentration of cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. gpnotebook.comhug.ch Studies using liver microsomes from humans and various animal species have been instrumental in elucidating the primary metabolic pathways of quinine.

Research has consistently shown that the principal metabolic transformation of quinine is 3-hydroxylation, leading to the formation of 3-hydroxyquinine (B22115). nih.govnih.govresearchgate.net This reaction is predominantly catalyzed by the CYP3A subfamily of enzymes. nih.govnih.gov Specifically, in humans, CYP3A4 is the main isoform responsible for this metabolic step. nih.govnih.gov The significant correlation between the content of CYP3A in human liver microsomal samples and the rate of 3-hydroxyquinine formation further substantiates this finding. nih.gov

Comparative studies involving microsomes from mice, rats, dogs, cows, pigs, and sheep have revealed both similarities and differences in quinine metabolism across species. In all tested species, 3-hydroxyquinine was identified as the major metabolite. nih.govresearchgate.net However, kinetic parameters such as the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) show interspecies variability, with dog liver microsomes exhibiting kinetic data most similar to humans. nih.gov

These microsomal models are also vital for studying drug-drug interactions. The 3-hydroxylation of quinine is effectively inhibited by known CYP3A inhibitors like ketoconazole (B1673606) and troleandomycin (B1681591) across all species tested. nih.govresearchgate.net Conversely, substances such as α-naphthoflavone and diazepam show species-dependent effects, causing inhibition in mouse and rat microsomes but a tendency toward activation in dog and human systems. nih.gov Furthermore, various antimalarial drugs have been screened for their potential to inhibit quinine metabolism. Primaquine, doxycycline, and tetracycline (B611298) demonstrated significant inhibition of 3-hydroxyquinine formation in rat, dog, and human microsomes, while chloroquine (B1663885) showed inhibition only in rat and dog microsomes, not human. nih.gov

Table 1: Interspecies Comparison of Kinetic Parameters for Quinine 3-Hydroxylation in Liver Microsomes

SpeciesApparent Km (μM)Apparent Vmax (μmol/min/mg)Reference
Human110 ± 20N/A researchgate.net
DogN/AN/A nih.gov
RatN/AN/A nih.gov
MouseN/AN/A nih.gov
Cow110 ± 200.62 ± 0.22 researchgate.net
Pig128 ± 60.54 ± 0.19 researchgate.net
Sheep76 ± 1011.6 ± 4.9 researchgate.net

Km (Michaelis-Menten constant) and Vmax (maximum reaction velocity) values represent mean ± SD. "N/A" indicates data was discussed but specific mean values were not provided in the source.

Table 2: Effect of Various Compounds on Quinine 3-Hydroxylation in Hepatic Microsomes

CompoundEffect on Quinine 3-HydroxylationSpecies TestedReference
KetoconazoleInhibitionHuman, Dog, Rat, Mouse nih.gov
TroleandomycinInhibitionHuman, Dog, Rat, Mouse, Cow, Pig, Sheep nih.govresearchgate.net
MidazolamInhibitionCow, Pig, Sheep researchgate.net
α-NaphthoflavoneInhibition (Rat, Mouse), Activation trend (Dog, Human)Human, Dog, Rat, Mouse nih.gov
DiazepamInhibition (Rat, Mouse), Activation trend (Dog, Human)Human, Dog, Rat, Mouse nih.gov
PrimaquineInhibitionHuman, Dog, Rat nih.gov
ChloroquineInhibition (Dog, Rat), No effect (Human)Human, Dog, Rat nih.gov

Cellular Models for the Evaluation of Antiplasmodial Activity

In vitro cultivation of the malaria parasite, Plasmodium falciparum, provides an essential cellular model for assessing the antiplasmodial activity of compounds like quinine. ms-editions.clajol.info These models allow for the determination of key efficacy parameters, such as the 50% inhibitory concentration (IC50), against both drug-sensitive and drug-resistant parasite strains. ms-editions.clnih.gov The use of chloroquine-sensitive (e.g., NF-54, 3D7) and chloroquine-resistant (e.g., W2, Dd2, FCB2) strains is standard practice, enabling the evaluation of a compound's effectiveness across different genetic backgrounds of the parasite. ms-editions.clajol.infonih.gov

Studies using these cellular systems have been pivotal in investigating the mechanisms of quinine resistance. Research has explored the association between genetic polymorphisms in the parasite and its sensitivity to quinine. springermedizin.de For instance, compelling evidence links mutations in the P. falciparum multidrug resistance 1 (pfmdr1) gene to altered quinine sensitivity. springermedizin.de Allelic exchange experiments have demonstrated that specific mutations in pfmdr1, such as N1042D, can directly impact the parasite's susceptibility to quinine. springermedizin.de The insertion of a pfmdr1 gene containing certain alleles made a quinine-sensitive parasite more resistant, while the removal of these alleles rendered a resistant line more sensitive. springermedizin.de

Table 3: Influence of pfmdr1 Genotypes on In Vitro Quinine Sensitivity (IC50) in P. falciparum Isolates

Gene MarkerAllele/HaplotypeEffect on Quinine IC50Reference
pfmdr186YInfluences sensitivity springermedizin.de
pfmdr11042DInfluences sensitivity (associated with increased resistance) springermedizin.de
pfmdr11034C, 1042D, 1246YInsertion increases resistance springermedizin.de
pfmdr1Copy NumberAssociated with sensitivity in some studies, but not all springermedizin.de

IC50 (50% inhibitory concentration) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.

Simplified Cellular Systems for Exploring Renal-Level Interactions

The investigation of how quinine interacts with the kidneys at a cellular level can be explored using simplified systems that model renal transport processes. While direct studies on quinine diaspartate in specific renal cell lines were not detailed in the reviewed literature, foundational research on quinine highlights key interactions with renal tubular transport mechanisms. A crucial finding from studies in healthy human volunteers is the stereoselective renal tubular secretion of quinine and its diastereomer, quinidine (B1679956). nih.gov

By measuring the renal clearance of both compounds, it was determined that the clearance of quinidine consistently exceeds that of quinine in every individual tested. nih.gov After correcting for plasma protein binding, the clearance of unbound quinidine was found to be approximately 6.1 times that of simultaneously measured creatinine, while the clearance of unbound quinine was about 1.5 times that of creatinine. nih.gov This indicates that both isomers undergo active tubular secretion, but the process is highly stereoselective, favoring quinidine. nih.gov This stereoselectivity points to a specific interaction with a renal tubular transport protein that can differentiate between the two molecules.

Although not a simplified cell system in the traditional sense, population-based observational studies provide insight into potential renal effects that could be further explored in such systems. These studies have noted that quinine is the most common cause of drug-induced thrombotic microangiopathy (TMA), a rare but serious immune-mediated reaction that can precipitate acute kidney injury (AKI). nih.gov In one case series, nearly all patients with quinine-induced TMA required dialysis. nih.gov This suggests a complex interaction involving the immune system and renal cells, a mechanism that could potentially be dissected using co-culture models or other advanced cellular systems.

Table 4: Comparison of Renal Clearance for Quinine and Quinidine

ParameterQuinineQuinidineReference
Ratio of Clearance (Quinidine/Quinine)~3.4 - 4.2 nih.gov
Unbound Drug Clearance vs. Creatinine Clearance~1.5 times~6.1 times nih.gov

Data reflects net renal tubular secretion is stereoselective for quinidine over quinine.

Genomic Screening for Identification of Genes Associated with Quinine Sensitivity

Genomic screening, or functional genomics, is a powerful methodology used to identify genes that influence an organism's response to a specific compound. senat.frsenat.fr This approach has been applied to uncover the molecular basis of quinine's action and toxicity. A prominent example is the genome-wide screen for quinine sensitivity using a collection of deletion strains of the yeast Saccharomyces cerevisiae. nih.gov This model organism allows for the systematic testing of thousands of mutants, each lacking a single gene, to identify which genes are required for resistance to quinine.

In one such screen, 110 putative quinine-sensitive yeast strains were identified, of which 43 were confirmed. nih.gov Functional analysis revealed a significant overrepresentation of mutants with defects in the tryptophan biosynthesis pathway (trp strains). nih.gov Further experiments confirmed that these trp mutants were hypersensitive to a quinine concentration that did not affect the wild type, and this sensitivity could be reversed by adding exogenous tryptophan to the growth medium. nih.gov This led to the discovery that quinine inhibits the uptake of tryptophan by targeting the high-affinity tryptophan permease, Tat2p. nih.gov The study also found that quinine similarly affects tyrosine uptake via Tat2p, as a mutant auxotrophic for tyrosine also showed hypersensitivity that was suppressible with exogenous tyrosine. nih.gov

In the context of malaria, quantitative trait locus (QTL) analysis, a method that links genomic regions to specific traits, has been used in genetic crosses of P. falciparum to identify factors contributing to quinine sensitivity. plos.org These studies confirmed the role of known genes like pfcrt and pfmdr1 and also identified a novel candidate gene, MAL7P1.19 (also known as pfut), which encodes a HECT ubiquitin-protein ligase. plos.org While episomal transfection experiments showed that this gene could moderately alter IC50 values in certain parasite genetic backgrounds, the findings underscore that quinine responsiveness is a complex trait involving multiple genes. plos.org

Table 5: Genes Identified Through Genomic Screens Associated with Quinine Sensitivity

OrganismGene/LocusFunctionEffect on Quinine SensitivityReference
S. cerevisiaeTRP1, TRP2, TRP3, TRP4, TRP5Tryptophan biosynthesisDeletion mutants are hypersensitive nih.gov
S. cerevisiaeTAT2High-affinity tryptophan/tyrosine permeaseIdentified as a direct target of quinine; deletion affects sensitivity nih.gov
S. cerevisiaeARO7Chorismate mutase (Tyrosine/Phenylalanine biosynthesis)Deletion mutant is hypersensitive nih.gov
P. falciparumpfcrtChloroquine resistance transporterMutations associated with altered sensitivity plos.org
P. falciparumpfmdr1Multidrug resistance protein 1Polymorphisms associated with altered sensitivity plos.org
P. falciparumMAL7P1.19 (pfut)HECT ubiquitin-protein ligaseCandidate gene for altered sensitivity plos.org
P. falciparumpfnheNa+/H+ ExchangerCandidate gene for altered sensitivity plos.org

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